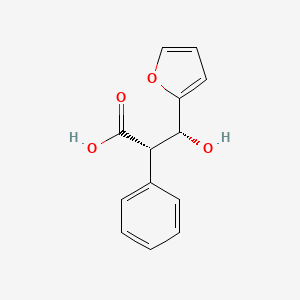
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone is a complex organic compound characterized by its unique structure, which includes a furanone core and naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furanone Core: The furanone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a condensation reaction with an appropriate naphthylamine derivative.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-phenyl)imino)-2(5H)-furanone
- 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-benzyl)imino)-2(5H)-furanone
Uniqueness
Compared to similar compounds, 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone stands out due to its unique naphthyl group, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
6959-96-2 |
|---|---|
Fórmula molecular |
C20H14N2O4 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
3-methyl-5-[5-[(4-methyl-5-oxofuran-2-ylidene)amino]naphthalen-1-yl]iminofuran-2-one |
InChI |
InChI=1S/C20H14N2O4/c1-11-9-17(25-19(11)23)21-15-7-3-6-14-13(15)5-4-8-16(14)22-18-10-12(2)20(24)26-18/h3-10H,1-2H3 |
Clave InChI |
ZAVKPEYNHNIRKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC3=C2C=CC=C3N=C4C=C(C(=O)O4)C)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
